

An In-depth Technical Guide to 4-Nonanone: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nonanone

Cat. No.: B1580890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-nonanone** (also known as propyl amyl ketone), a nine-carbon aliphatic ketone. It covers the historical context of its synthesis, detailed physical and chemical properties, modern and historical preparative methods with experimental protocols, and a summary of its known biological effects and toxicological profile. This document is intended to be a valuable resource for researchers in chemistry and drug development, offering detailed data, experimental procedures, and insights into the characteristics and potential applications of this compound.

Introduction and Historical Context

4-Nonanone, a simple dialkyl ketone, does not have a single, celebrated moment of discovery. Instead, its existence is a result of the systematic development of synthetic organic chemistry in the late 19th and early 20th centuries. The ability to synthesize such ketones arose from the establishment of general and robust methods for carbon-carbon bond formation and the oxidation of alcohols.

Key historical developments that enabled the synthesis of aliphatic ketones like **4-nonanone** include:

- The Friedel-Crafts Acylation (1877): Developed by Charles Friedel and James Crafts, this reaction initially focused on aromatic ketones but laid the groundwork for the use of acylating agents in synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) While not directly applicable to the synthesis of **4-nonanone** from simple alkanes, it was a landmark in C-C bond formation to create ketones.
- The Grignard Reaction (1900): The discovery of organomagnesium halides by Victor Grignard revolutionized organic synthesis.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This reaction provided a reliable method to form carbon-carbon bonds by reacting a Grignard reagent with an electrophile, such as a nitrile or an ester, which could then be hydrolyzed to yield a ketone. This is one of the most versatile methods for preparing unsymmetrical ketones like **4-nonanone**.

While a specific first synthesis of **4-nonanone** is not well-documented, it was likely first prepared as an example of these emerging powerful synthetic methodologies. Its common synonyms, propyl amyl ketone and n-pentyl n-propyl ketone, reflect its simple, unsymmetrical structure.[\[10\]](#) Today, **4-nonanone** is used as a solvent, a flavoring agent, and an intermediate in the synthesis of other organic compounds.[\[10\]](#)[\[11\]](#)

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical, chemical, and spectroscopic properties of **4-nonanone** is presented below. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Physical and Chemical Properties of 4-Nonanone

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ O	[12]
Molecular Weight	142.24 g/mol	[12]
CAS Number	4485-09-0	[12]
Appearance	Colorless to light yellow liquid	[10]
Odor	Sweet, fruity	[10]
Boiling Point	188 °C at 760 mmHg	[12]
Melting Point	-18.52 °C (estimated)	[13]
Density	0.819 g/mL	[13]
Refractive Index	1.419 - 1.422	[13]
Solubility in Water	284.4 mg/L at 25 °C (estimated)	[14]
LogP (Octanol/Water)	2.8	[12]

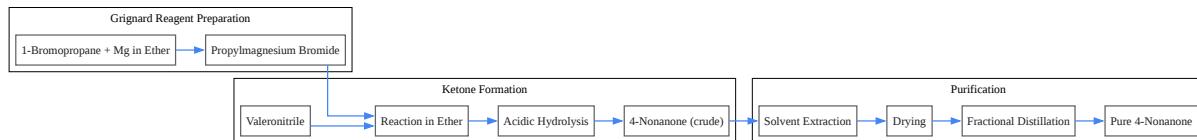
Table 2: Spectroscopic Data for 4-Nonanone

Spectroscopic Data	Details	Reference
¹ H NMR (90 MHz, CDCl ₃)	δ (ppm): 2.38 (t, 4H), 1.55 (m, 4H), 1.30 (m, 4H), 0.90 (t, 6H)	[15]
¹³ C NMR (CDCl ₃)	δ (ppm): 211.5, 44.8, 42.6, 31.5, 26.2, 22.4, 17.5, 13.9, 13.8	[16]
Infrared (IR) Spectrum	Major peaks (cm ⁻¹): 2958 (C-H stretch), 1715 (C=O stretch), 1466, 1378	[17] [18]
Mass Spectrum (EI)	m/z (% relative intensity): 71 (100), 43 (80), 99 (45), 58 (40), 142 (M ⁺ , 5)	[19] [20]

Synthesis of 4-Nonanone

Several synthetic routes are available for the preparation of **4-nonanone**. Below are detailed protocols for two common and historically significant methods.

Synthesis via Grignard Reaction with a Nitrile


This method involves the reaction of a Grignard reagent with a nitrile to form an imine, which is then hydrolyzed to the ketone.

Reaction Scheme:

Experimental Protocol:

- Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 2.43 g (0.1 mol) of magnesium turnings. Add a small crystal of iodine. Add 20 mL of anhydrous diethyl ether. From the dropping funnel, add a solution of 12.3 g (0.1 mol) of 1-bromopropane in 50 mL of anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
- Reaction with Valeronitrile: Cool the Grignard reagent to 0 °C in an ice bath. From the dropping funnel, add a solution of 8.31 g (0.1 mol) of valeronitrile in 30 mL of anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
- Hydrolysis: Slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.
- Work-up and Purification: Separate the ether layer and extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the ether extracts and wash with 50 mL of saturated sodium bicarbonate solution, then with 50 mL of brine. Dry the ether solution over anhydrous sodium sulfate. Filter and remove the ether by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield **4-nonanone**.

Workflow for Grignard Synthesis of 4-Nonanone

[Click to download full resolution via product page](#)

Grignard Synthesis Workflow

Synthesis via Oxidation of 4-Nonanol

This is a classical method for preparing ketones from their corresponding secondary alcohols.

Reaction Scheme:

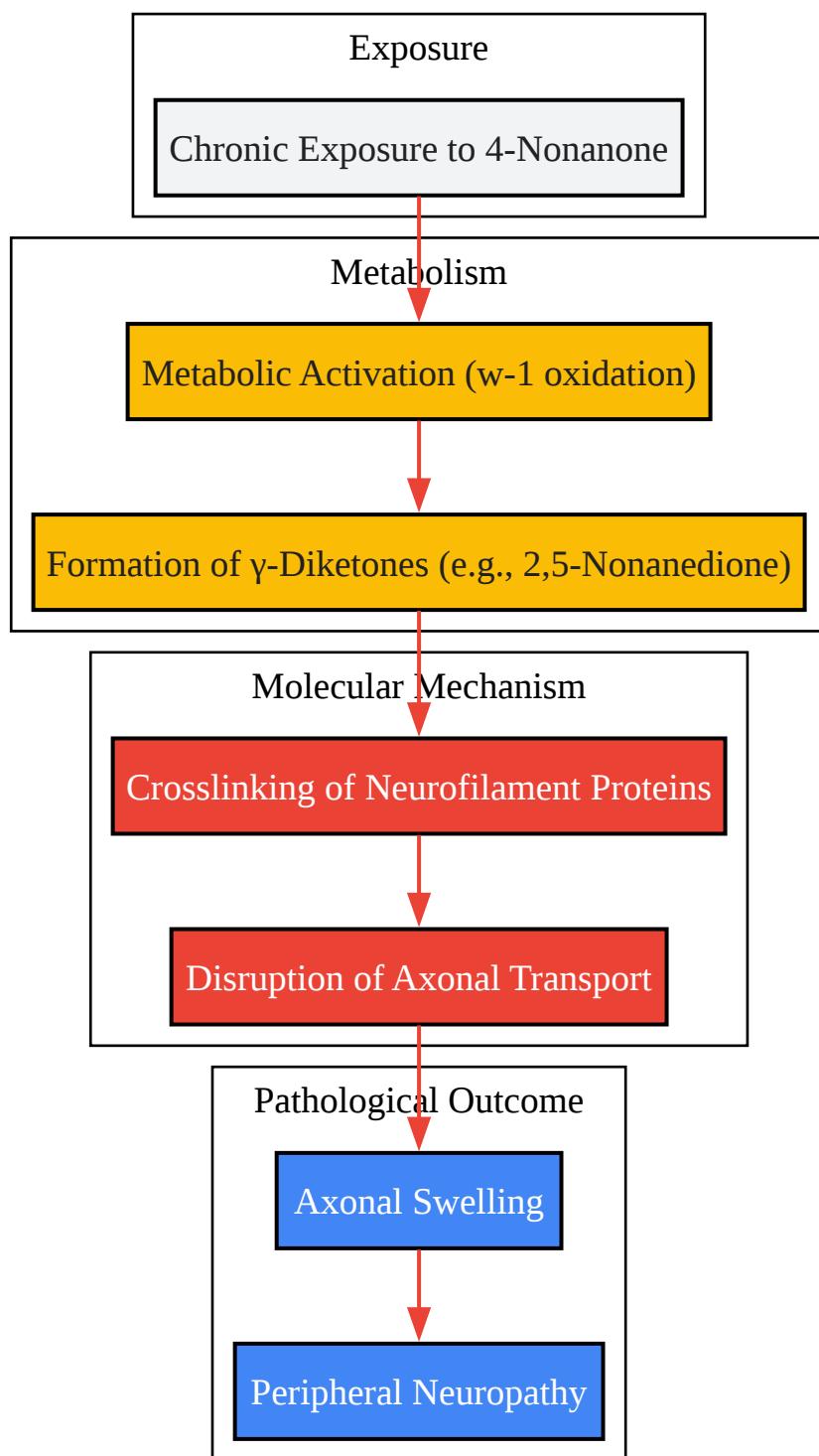
Experimental Protocol (using Jones Oxidation):

- Preparation of Jones Reagent: Dissolve 26.72 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully dilute with distilled water to a final volume of 100 mL.
- Oxidation: In a 500 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve 14.43 g (0.1 mol) of 4-nonal in 100 mL of acetone. Cool the flask in an ice bath. Add the Jones reagent dropwise with vigorous stirring, maintaining the temperature below 20 °C. The appearance of a persistent orange-brown color indicates the completion of the reaction.
- Work-up: Add isopropanol dropwise until the orange-brown color disappears and a green precipitate of chromium salts is formed. Decant the acetone solution from the precipitate. Wash the precipitate with two 20 mL portions of acetone.
- Purification: Combine the acetone solutions and remove the acetone by rotary evaporation. Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine. Dry the ether solution over anhydrous

magnesium sulfate. Filter and remove the ether by rotary evaporation. Purify the resulting crude **4-nonanone** by fractional distillation.

Biological Activity and Toxicological Profile

While **4-nonanone** is not a frontline pharmaceutical agent, its biological effects are of interest to drug development professionals, particularly from a toxicological and pharmacological standpoint.


Neurotoxicity:

4-Nonanone has been identified as a neurotoxin.^[11] Chronic exposure can lead to a polyneuropathy characterized by multifocal axonal swellings.^[11] The mechanism of toxicity is thought to involve its metabolism to γ -diketones, which can crosslink neurofilaments and disrupt axonal transport.^{[11][21][22]} This is a similar mechanism of action to other neurotoxic ketones like 2,5-hexanedione.^{[21][22]} The toxicity of **4-nonanone** can be enhanced by co-exposure to other ketones like methyl ethyl ketone (MEK), which may induce the microsomal enzymes responsible for its metabolic activation.^[11]

Anesthetic and Ion Channel Effects:

There is evidence to suggest that aliphatic ketones, including **4-nonanone**, may possess anesthetic properties. While the exact mechanism is not fully elucidated, it is hypothesized that these lipophilic molecules can partition into the lipid bilayer of neuronal membranes and modulate the function of ion channels.^[10] Studies on similar molecules have shown that they can suppress the activity of voltage-gated sodium channels and cyclic nucleotide-gated (CNG) channels, which are crucial for neuronal excitability and signaling.^[10] This modulation of ion channel function is a common mechanism for many anesthetic agents. However, the direct interaction of **4-nonanone** with specific receptors like the GABA-A receptor, a common target for anesthetics, has not been extensively studied.^{[23][24][25]}

Logical Diagram of 4-Nonanone Neurotoxicity

[Click to download full resolution via product page](#)

Proposed Neurotoxicity Pathway of **4-Nonanone**

Conclusion

4-Nonanone is a structurally simple aliphatic ketone with a rich history rooted in the foundational principles of organic synthesis. While not a compound of major pharmaceutical application itself, its synthesis, properties, and biological effects provide a valuable case study for chemists and toxicologists. The data and protocols presented in this guide offer a detailed resource for researchers working with this and similar molecules. Further investigation into the specific molecular targets of **4-nonanone**, particularly its interactions with neuronal ion channels, could provide deeper insights into the mechanisms of ketone-induced neurotoxicity and anesthesia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. study.com [study.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. study.com [study.com]
- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. byjus.com [byjus.com]
- 10. Chemical structures of odorants that suppress ion channels in the olfactory receptor cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. 4-Nonanone | C9H18O | CID 78236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. 4-nonanone, 4485-09-0 [thegoodscentscompany.com]

- 15. 4-NONANONE(4485-09-0) 1H NMR spectrum [chemicalbook.com]
- 16. 4-NONANONE(4485-09-0) 13C NMR spectrum [chemicalbook.com]
- 17. 4-NONANONE(4485-09-0) IR Spectrum [chemicalbook.com]
- 18. 4-Nonanone [webbook.nist.gov]
- 19. 4-Nonanone [webbook.nist.gov]
- 20. ez.restek.com [ez.restek.com]
- 21. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Toxicity and metabolism of the neurotoxic hexacarbons n-hexane, 2-hexanone, and 2,5-hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. GABAA receptor - Wikipedia [en.wikipedia.org]
- 24. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 25. GABA receptor - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Nonanone: Discovery, Synthesis, and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580890#discovery-and-history-of-4-nonanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com